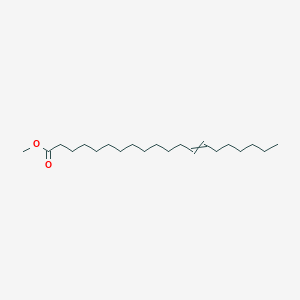

Methyl Icos-13-enoate

Description

Contextualization within Fatty Acid Methyl Esters (FAMEs) Research

Fatty Acid Methyl Esters (FAMEs) are a class of fatty acid derivatives that play a crucial role in various scientific disciplines, most notably in analytical chemistry and biofuel research. FAMEs are typically produced from fats and oils through a process called transesterification. This conversion is primarily undertaken to facilitate the analysis of fatty acids by gas chromatography (GC), as FAMEs are more volatile than their corresponding free fatty acids. mdpi.com The analysis of FAMEs is a standard method for determining the fatty acid profile of a given sample, from microbial to plant and animal tissues. mdpi.com

Methyl icos-13-enoate, with its 20-carbon chain and a single double bond at the 13th position, fits within this broad analytical framework. larodan.com Its primary isomeric form in nature is the cis isomer, designated as methyl (13Z)-13-eicosenoate. larodan.com Like other FAMEs, it serves as a reference standard in research for the precise identification and quantification of this specific fatty acid in complex lipid mixtures.

Significance in Lipid Biochemistry and Metabolomics Studies

The significance of this compound in lipid biochemistry and metabolomics is largely inferred from studies on its parent fatty acid, (Z)-13-eicosenoic acid, also known as paullinic acid. caymanchem.comtargetmol.comchemicalbook.com Research has shown that (Z)-13-eicosenoic acid is an ω-7 fatty acid that can influence cellular lipid metabolism. caymanchem.com One key finding is that this fatty acid increases the accumulation of triglycerides in 3T3-L1 adipocytes (fat cells) when applied at a concentration of 50 μM. caymanchem.comchemicalbook.com This suggests a potential role in cellular energy storage and lipid droplet formation.

The presence of (Z)-13-eicosenoic acid has been detected in various biofluids, including blood and urine, indicating it is a component of mammalian metabolism. chemicalbook.com As metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) in a biological system, the identification of this compound and its parent acid in natural sources is a critical first step. Its detection in the temperate calcareous marine sponge Leuconia johnstoni, specifically as the derivative 2-methyl-13-icosenoic acid, points to its integration into the metabolic pathways of marine organisms. nih.gov This discovery in a calcareous sponge, a phylum known for producing a wide array of secondary metabolites, suggests that the compound may have specific biological roles within its host or associated microbial communities. nih.govnih.gov

Overview of Current Research Landscape and Key Unexplored Areas

The current research landscape for this compound is still in its early stages. Available information is primarily centered on its chemical identification and its occurrence in a limited number of natural sources. The (Z)-isomer of its parent acid, paullinic acid, has been identified in various fish from the Indian, Atlantic, and Pacific oceans, as well as in plant sources like Tinospora crispa. caymanchem.comtargetmol.com A significant finding is the identification of 2-methyl-13-icosenoic acid as a major fatty acid, constituting 20-25% of the total fatty acids, in the marine sponge Leuconia johnstoni. nih.gov

Despite these initial findings, several key areas remain largely unexplored:

Biosynthesis: The precise biosynthetic pathway of 13-eicosenoic acid and its subsequent methylation to this compound in various organisms is not well understood. While the elongation of oleic acid is a known pathway for some eicosenoic acids, the specific enzymes and regulatory mechanisms for the Δ13 isomer are yet to be elucidated.

Biological Activity: Beyond the observed increase in triglyceride accumulation by its parent acid, the broader biological activities of this compound are unknown. Its role in cellular signaling, membrane composition, and potential interactions with cellular receptors are open fields for investigation.

Metabolomic Significance: While detected in some organisms, its role as a potential biomarker for specific metabolic states or diseases has not been explored. Further metabolomic profiling across different species and conditions is needed to understand its physiological relevance.

Ecological Role: For organisms like the sponge Leuconia johnstoni, the ecological function of this and other unusual fatty acids is a mystery. They could play a role in chemical defense, membrane adaptation to specific environmental conditions, or in symbiotic relationships.

Chemical Compound Information

| Compound Name |

| This compound |

| Methyl (13Z)-13-eicosenoate |

| (Z)-13-Eicosenoic acid |

| 2-methyl-13-icosenoic acid |

| Oleic acid |

| Paullinic acid |

Chemical Properties of Methyl (13Z)-icos-13-enoate

| Property | Value | Source |

| CAS Number | 69120-02-1 | larodan.comnih.gov |

| Molecular Formula | C₂₁H₄₀O₂ | larodan.comnih.gov |

| Molecular Weight | 324.54 g/mol | larodan.com |

| Physical State | Liquid | larodan.com |

| Purity | >98% | larodan.com |

Fatty Acid Composition of Leuconia johnstoni

| Fatty Acid Type | Percentage of Total Fatty Acids + DMA |

| Saturated Fatty Acids (SFA) | 52.1 - 59.0% |

| Monounsaturated Fatty Acids (MUFA) | 28.0 - 36.0% |

| Polyunsaturated Fatty Acids (PUFA) | 4.0 - 8.2% |

| 2-methyl-13-icosenoic acid | 20 - 25% |

Structure

2D Structure

Properties

Molecular Formula |

C21H40O2 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

methyl icos-13-enoate |

InChI |

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h8-9H,3-7,10-20H2,1-2H3 |

InChI Key |

XQXARCJTXXEQEX-UHFFFAOYSA-N |

SMILES |

CCCCCCC=CCCCCCCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Distribution of Methyl Icos 13 Enoate

Isolation and Identification from Biological Sources

The discovery and characterization of Methyl icos-13-enoate and its parent fatty acid, icos-13-enoic acid, have been achieved through the analysis of various natural sources. The methodologies for isolation and identification are tailored to the specific biological matrix, with gas chromatography-mass spectrometry (GC-MS) being a principal analytical tool.

Marine Organisms as Sources of Icosenoate Derivatives (e.g., sponges like Leuconia johnstoni)

Table 1: Fatty Acid Composition of the Sponge Leuconia johnstoni

| Fatty Acid Class | Percentage of Total Fatty Acids + DMA | Key Findings |

|---|---|---|

| Saturated Fatty Acids (SFA) | 52.1-59.0% | Presence of numerous methyl-branched iso and anteiso fatty acids, suggesting bacterial symbionts. |

| Monounsaturated Fatty Acids (MUFA) | 28.0-36.0% | Included the novel 2-methyl-13-icosenoic acid as a major component. |

| Polyunsaturated Fatty Acids (PUFA) | 4.0-8.2% | Reported the first occurrence of 8,13-octadecadienoic acid in a calcareous sponge. |

| Dimethylacetals (DMA) | High levels, up to 11.8% | Indicates the presence of plasmalogens. |

Data sourced from a study on Leuconia johnstoni. nih.gov

Plant Extracts and Phytochemical Analysis of this compound (e.g., Lusia zeylanica, Phlomis floccosa)

This compound and its parent acid have also been identified in terrestrial plants. Phytochemical analyses of various plant species have revealed the presence of this long-chain fatty acid derivative.

In a study evaluating the phytochemical composition of the epiphytic orchid Lusia zeylanica, (Z)-Icos-13-enoic acid was identified as a constituent of the ethyl acetate (B1210297) leaf extract. ijpsr.com The analysis was performed using Gas Chromatography-Mass Spectrometry (GC-MS), a standard method for separating and identifying volatile and semi-volatile compounds in a sample. ijpsr.com The presence of the free acid suggests that its methyl ester, this compound, could be formed through natural metabolic processes or during the extraction and derivatization procedures for analysis. The study of Lusia zeylanica highlighted the plant as a source of various phytocompounds with potential biological activities. ijpsr.comijpsr.com

Similarly, research on the phytochemical content of Phlomis floccosa, a medicinal plant from Egypt, also identified (Z)-icos-13-enoic acid. ekb.eg This compound was detected through GC-MS analysis of the plant's essential oils and extracts. ekb.eg The identification of this fatty acid in Phlomis species contributes to the understanding of their chemical composition and potential therapeutic properties. ekb.egresearchgate.netnih.gov

Table 2: Phytochemicals Identified in Lusia zeylanica and Phlomis floccosa

| Plant Species | Extract/Fraction Analyzed | Analytical Method | Key Compound of Interest Identified |

|---|---|---|---|

| Lusia zeylanica | Ethyl acetate leaf extract | GC-MS | (Z)-Icos-13-enoic acid |

| Phlomis floccosa | Essential oil and extracts | GC-MS | (Z)-icos-13-enoic acid |

Data compiled from phytochemical studies of Lusia zeylanica and Phlomis floccosa. ijpsr.comekb.eg

Microbial Bioproduction and Characterization of Icosenoate Esters

While the direct microbial production of this compound has not been specifically documented, microorganisms are known to be prolific producers of a wide array of fatty acid esters. nih.gov The biosynthesis of fatty acid methyl esters (FAMEs) in microbes can be achieved through metabolic engineering. nih.govdtu.dk This typically involves the heterologous expression of enzymes such as fatty acid O-methyltransferases (FAMTs), which catalyze the methylation of free fatty acids using S-adenosylmethionine (SAM) as the methyl donor. nih.govasm.org

The general pathway for microbial FAME production involves:

Fatty Acid Synthesis: Microbes synthesize long-chain acyl-ACP thioesters through their native fatty acid metabolism. dtu.dk

Hydrolysis: Thioesterases cleave the acyl-ACP to release free fatty acids (FFAs). dtu.dk

Esterification: A FAMT enzyme transfers a methyl group from SAM to the FFA, yielding a FAME. nih.govdtu.dk

By selecting or engineering thioesterases with a preference for 20-carbon fatty acids and expressing a suitable FAMT, it is theoretically possible to produce icosenoate esters, including this compound, in a microbial host like Escherichia coli. dtu.dkfrontiersin.orgfrontiersin.org The low water solubility of long-chain FAMEs could also simplify their recovery from fermentation broths. dtu.dk

Quantitative Analysis of this compound in Diverse Biological Matrices

The accurate quantification of specific fatty acid esters like this compound in complex biological samples presents an analytical challenge due to their potentially low concentrations and the presence of interfering substances. Tandem mass spectrometry (MS/MS) coupled with chromatographic separation, such as liquid chromatography (LC) or gas chromatography (GC), is the standard for sensitive and selective quantification of such lipid molecules.

Key aspects of quantitative analysis include:

Sample Preparation: This is a critical step to isolate the analyte of interest from the matrix. Solid-phase extraction (SPE) is a commonly used technique for cleaning up samples and concentrating the analytes before instrumental analysis.

Chromatographic Separation: GC is well-suited for the analysis of volatile FAMEs. For less volatile or thermally labile compounds, LC is preferred.

Detection and Quantification: MS/MS provides high selectivity and sensitivity, allowing for the detection of trace amounts of the target compound. Quantification is typically achieved using an internal standard, often a stable isotope-labeled version of the analyte, to correct for matrix effects and variations in sample processing.

Challenges in the quantitative analysis of fatty acid derivatives in biological matrices include managing matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte, and the availability of appropriate standards for calibration.

Ecological and Biogeochemical Pathways Influencing this compound Prevalence

The presence of this compound and its parent fatty acid in diverse organisms suggests their involvement in various ecological and biogeochemical processes. Fatty acids and their derivatives serve as crucial trophic markers in marine ecosystems, helping to trace predator-prey relationships and understand energy flow through food webs. nih.govcdnsciencepub.comresearchgate.net

In the marine environment, the fatty acid composition of primary producers like phytoplankton is transferred to primary consumers such as zooplankton and subsequently to higher trophic levels. nih.govvliz.be Long-chain monounsaturated fatty acids, including icosenoic acids, are significant components of certain marine organisms and can be used to trace specific dietary sources. cdnsciencepub.com For instance, high concentrations of 20:1 and 22:1 fatty acids in marine fish can indicate a diet rich in calanoid copepods. cdnsciencepub.com

The biogeochemical cycling of fatty acid esters involves their production by organisms, transfer through the food web, and eventual degradation and transformation by microbial communities. researchgate.netresearchgate.netmcmaster.ca These compounds are part of the vast pool of lipids in the marine environment, which play a role in carbon sequestration. mdpi.com After an organism dies, its lipids can be incorporated into marine snow and sink to the deep ocean, or they can be metabolized by bacteria, influencing the carbon and nutrient cycles. mdpi.com The presence of methyl-branched fatty acids in the sponge Leuconia johnstoni points to the significant role of symbiotic bacteria in the production and modification of fatty acids within marine invertebrates. nih.gov

Synthetic Strategies and Chemical Derivatization of Methyl Icos 13 Enoate

Chemical Synthesis Methodologies

Chemical synthesis provides robust and scalable methods for producing Methyl icos-13-enoate. These strategies often involve the direct modification of its corresponding fatty acid or the construction of the molecule from smaller precursors.

Esterification Pathways from Icosenoic Acids

The most direct chemical route to this compound is the esterification of 13-icosenoic acid. This reaction involves the condensation of the carboxylic acid with methanol (B129727), typically in the presence of an acid catalyst.

Reaction Mechanism and Conditions:

The Fischer-Speier esterification is a common method employed. The reaction proceeds via a three-step mechanism:

Protonation of the carbonyl oxygen of the icosenoic acid by a strong acid catalyst, such as sulfuric acid, enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack by methanol on the activated carbonyl carbon forms a tetrahedral intermediate.

Deprotonation and elimination of water yields the final ester product, this compound.

| Parameter | Typical Conditions |

| Catalyst | Sulfuric acid (1–5% w/w) |

| Reactants | 13-Icosenoic acid, Methanol |

| Molar Ratio (Methanol:Acid) | 10:1 to 20:1 |

| Temperature | Reflux (approx. 65–70°C) |

| Reaction Time | 4–6 hours |

This method is favored for laboratory-scale synthesis due to its simplicity and the high purity of the resulting product. However, challenges include the corrosive nature of the acid catalyst and the necessity for subsequent neutralization and purification steps.

Another approach is the transesterification of triglycerides rich in 13-icosenoic acid. This process is often used in industrial settings, particularly for biodiesel production, and utilizes a base catalyst like sodium methoxide.

Stereoselective Synthesis Approaches for this compound

Achieving stereoselectivity, particularly control over the cis or trans configuration of the double bond, is crucial for specific applications. While detailed stereoselective syntheses specifically for this compound are not extensively documented in publicly available literature, general strategies for stereoselective alkene synthesis can be applied.

One such strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the reactant to guide the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. For the synthesis of a specific isomer of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the formation of the C13-C14 double bond with the desired geometry.

Another powerful tool for stereoselective synthesis is the Wittig reaction or its variations, such as the Horner-Wadsworth-Emmons reaction. By carefully selecting the appropriate phosphorus ylide and aldehyde or ketone, one can control the E/Z selectivity of the resulting alkene. For instance, the synthesis of (Z)-17-methyl-13-octadecenoic acid has been accomplished using the Wittig reaction, demonstrating its utility in creating specific cis-isomers of long-chain fatty acids. researchgate.net A similar approach could be adapted for this compound.

Total Synthesis and Semisynthesis Routes from Precursors

Total synthesis allows for the construction of this compound from simpler, readily available starting materials. This approach offers precise control over the molecular structure, including the position and geometry of the double bond. A retrosynthetic analysis might involve disconnecting the molecule at the double bond via a Wittig or metathesis reaction, or at the ester linkage.

For example, a total synthesis could involve:

Synthesis of two key fragments: One fragment containing the C1-C12 portion with a terminal aldehyde or phosphonium (B103445) salt, and a second fragment comprising the C14-C20 portion with a corresponding reactive group.

Coupling of the fragments using a stereoselective reaction like the Wittig reaction to form the C13-C14 double bond.

Final esterification of the resulting icosenoic acid with methanol.

Semisynthesis, on the other hand, utilizes a naturally occurring precursor that already contains a significant portion of the target molecule's carbon skeleton. For instance, a related fatty acid could be chemically modified to introduce the double bond at the C13 position, followed by esterification. Cross-metathesis is a powerful reaction for such transformations, allowing for the efficient conversion of renewable unsaturated fatty acid methyl esters. acs.org

Enzymatic Synthesis and Biocatalytic Transformations

Enzymatic methods for producing fatty acid esters are gaining traction as a "green" alternative to chemical synthesis, often operating under milder conditions and with higher specificity. mdpi.com

Biocatalyst Development for Icosenoate Ester Formation

The primary enzymes used for the synthesis of fatty acid esters are lipases . These enzymes naturally catalyze the hydrolysis of fats and oils, but under specific conditions (e.g., low water content), they can effectively catalyze the reverse reaction: esterification or transesterification. illinois.edu

The development of robust biocatalysts is a key area of research. This often involves immobilizing the lipase (B570770) on a solid support. google.com Immobilization offers several advantages:

Enhanced stability: Immobilized enzymes are often more resistant to changes in temperature and pH.

Ease of separation: The catalyst can be easily recovered from the reaction mixture and reused, which is crucial for cost-effective industrial processes. mdpi.com

Continuous processing: Immobilized enzymes are well-suited for use in packed-bed or fluidized-bed reactors, allowing for continuous production. nih.govresearchgate.net

Researchers have explored various lipases from different microbial sources, such as Candida antarctica (Novozym 435) and Thermomyces lanuginosus (Lipozyme TL IM), for their efficacy in synthesizing fatty acid methyl esters. nih.gov The choice of lipase can influence the reaction rate and yield, as different lipases exhibit varying substrate specificities.

Enzyme Engineering for Enhanced this compound Production Efficiency

To further improve the efficiency and specificity of biocatalytic synthesis, researchers are turning to enzyme engineering . This field involves modifying the structure of an enzyme to enhance its properties for a specific application. frontiersin.org The two main approaches are:

Rational Design: This method uses detailed knowledge of the enzyme's three-dimensional structure and catalytic mechanism to predict which amino acid changes will lead to desired improvements. For example, modifications to the active site could be made to increase the enzyme's affinity for 13-icosenoic acid or to improve its stability in the presence of methanol.

Directed Evolution: This approach mimics natural selection in the laboratory. The gene encoding the lipase is subjected to random mutagenesis, creating a large library of enzyme variants. This library is then screened for variants with improved activity or stability. The best-performing variants are selected for further rounds of mutation and selection, progressively evolving the enzyme towards the desired characteristics.

Metabolic engineering of microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae) also presents a promising avenue. asm.orgchalmers.se By introducing genes for specific fatty acid synthesis pathways and ester-forming enzymes (like wax ester synthases or fatty acid methyltransferases), these microorganisms can be engineered to produce this compound directly from simple carbon sources. frontiersin.orgasm.org Strategies to enhance production include eliminating competing metabolic pathways and overexpressing key enzymes in the biosynthetic route. chalmers.se

Chemical Modifications and Analog Design

The unique structure of this compound, featuring a long aliphatic chain, a methyl ester group, and a single site of unsaturation, makes it a versatile platform for chemical synthesis. Researchers have explored various strategies to modify this molecule, aiming to create novel compounds with tailored properties for applications ranging from polymers to specialty chemicals. These modifications primarily target the alkene and ester functionalities, allowing for the design of diverse molecular architectures.

Functionalization of the Alkene Moiety

The carbon-carbon double bond at the C13 position is a key reactive site for introducing new functional groups into the this compound backbone. Olefin metathesis, a powerful tool in modern organic synthesis, has been a primary method for this purpose. Cross-metathesis reactions, in particular, allow for the efficient modification of long-chain unsaturated fatty acid esters. acs.orgacs.org This strategy involves reacting the internal alkene of this compound with a terminal olefin in the presence of a ruthenium-based catalyst, such as a Grubbs-type catalyst. This reaction cleaves the original double bond and forms new ones, effectively exchanging the alkylidene fragments.

For instance, the cross-metathesis of a similar long-chain ester, methyl erucate (B1234575) (methyl docos-13-enoate), with eugenol (B1671780) using a second-generation Grubbs catalyst proceeds with high conversion and selectivity. acs.orgacs.org Applying this precedent to this compound would yield novel phenolic fatty acid esters. The reaction can be tuned to favor the formation of desired cross-metathesis products over self-metathesis byproducts. acs.org Such modifications introduce aromatic and hydroxyl functionalities, significantly altering the molecule's polarity and potential for further chemical transformations, such as its incorporation into polymer networks. acs.org

| Reactant A | Reactant B (Example) | Catalyst | Potential Product(s) |

| This compound | Ethylene | Ruthenium-Carbene Catalyst | Methyl dec-9-enoate (B1236301) & 1-Dodecene |

| This compound | Eugenol | Grubbs II Catalyst | Methyl 15-(4-hydroxy-3-methoxyphenyl)pentadec-13-enoate & 2-Heptene |

| This compound | Methyl Acrylate | Ruthenium-Carbene Catalyst | Dimethyl icos-13-enedioate & other olefins |

This table illustrates potential cross-metathesis reactions based on established chemistry for similar fatty acid esters.

Derivatization to Macrocyclic Lactones and Other Fatty Acid Esters

This compound serves as a precursor for the synthesis of valuable macrocyclic lactones and other ester derivatives. The transformation into macrocyclic lactones is particularly significant as these structures are found in nature and are valued for their use as fragrances and as monomers for biodegradable polyesters. wgtn.ac.nz A prominent synthetic route involves a two-step process beginning with the transesterification of this compound or the direct esterification of its parent fatty acid, icos-13-enoic acid, with a short-chain unsaturated alcohol like allyl alcohol. eurjchem.com

This initial step produces a diolefinic ester, a molecule with two terminal double bonds. This intermediate is then subjected to ring-closing metathesis (RCM) using a Grubbs second-generation catalyst. eurjchem.com The RCM reaction intramolecularly joins the two alkene ends, eliminating a small olefin (e.g., ethylene) and forming a large lactone ring with a new internal double bond. For example, the esterification of docos-13-enoic acid (erucic acid) with allyl alcohol, followed by RCM, has been successfully demonstrated to produce large-ring lactones. eurjchem.com This methodology is directly applicable to this compound.

The synthesis of other fatty acid esters is readily achieved through transesterification. By reacting this compound with different alcohols (e.g., diols, polyols) under catalytic conditions, the methyl group can be replaced, leading to the formation of more complex esters, such as diesters or polyesters. nih.gov

| Starting Material | Reagent(s) | Intermediate Product | Final Product (via RCM) |

| Icos-13-enoic Acid | Allyl Alcohol, EDCI, DMAP | Allyl icos-13-enoate | (E)-Oxacyclotricos-14-en-2-one |

| Icos-13-enoic Acid | Hex-5-en-1-ol, EDCI, DMAP | Hex-5-en-1-yl icos-13-enoate | (E)-Oxacyclohexacos-17-en-2-one |

This table outlines a synthetic pathway to macrocyclic lactones from the parent acid of this compound, based on established protocols for similar fatty acids. eurjchem.com

Synthesis of Hydroxyl Telechelic Building Blocks from this compound

Telechelic polymers are macromolecules that possess reactive functional groups at both ends of their chains. Hydroxyl-terminated (or hydroxyl telechelic) building blocks derived from renewable resources like fatty acids are of great interest for the synthesis of high-performance polymers such as polyurethanes and polyesters. researchgate.netcore.ac.uk this compound can be converted into such valuable building blocks.

One established strategy involves a two-step modification targeting both the ester and the alkene groups. First, the methyl ester can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride, yielding icos-13-en-1-ol. Subsequently, the double bond at the C13 position can be cleaved. Ozonolysis followed by a reductive workup is a classic method for this cleavage, which would break the C20 chain into a C13 fragment and a C7 fragment, each bearing a terminal hydroxyl group. This would result in the formation of 1,13-tridecanediol (B76597) and 1,7-heptanediol.

Alternatively, methods that preserve more of the carbon backbone can be employed. For example, diols can be synthesized from fatty acid methyl esters, such as methyl oleate, through transesterification with diols and subsequent modifications. researchgate.net These bio-based diols can then be used in step-growth polymerization to create thermoplastic polyurethanes with a range of thermomechanical properties. researchgate.net A similar approach could convert this compound into novel diols for polymer synthesis. The synthesis of telechelic polyesters via acyclic diene metathesis (ADMET) polymerization of α,ω-dienes derived from fatty acids is another advanced strategy to create functional polymers. nih.gov

| Precursor | Reaction Sequence | Resulting Building Block | Potential Application |

| This compound | 1. Reduction (e.g., LiAlH₄) 2. Oxidative Cleavage (e.g., O₃) | 1,13-Tridecanediol & 1,7-Heptanediol | Monomers for Polyesters/Polyurethanes |

| Icos-13-enoic Acid | 1. Esterification with a diol 2. Modification of alkene | α,ω-Diol with ester linkages | Synthesis of Poly(ester/amide urethane)s researchgate.net |

This table illustrates potential pathways to generate hydroxyl telechelic monomers from this compound.

Mechanistic Studies of Methyl Icos 13 Enoate in Biological Systems

Cellular and Subcellular Interactions

The influence of methyl icos-13-enoate at the cellular level is multifaceted, impacting membrane characteristics, signaling cascades, and immune responses.

Research indicates that methyl cis-11-eicosenoate, a closely related isomer, can trigger the immune system and stimulate the production of inflammatory metabolites. mdpi.com Studies on PMA-differentiated THP-1 cells, a human monocyte cell line, have shown that methyl cis-11-eicosenoate significantly enhances the LPS-stimulated production of metabolites involved in key inflammatory pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway. mdpi.com This suggests a role in reprogramming cellular metabolism to support an inflammatory response. Specifically, the parent acid, cis-11-eicosenoic acid, has been shown to promote the production of pro-inflammatory cytokines IL-1β and IL-6 while inhibiting the anti-inflammatory cytokine IL-10 in the THP-1 human monocyte cell line. researchgate.net

The immune-modulating effects of methyl eicosenoates are particularly evident in their influence on macrophages, key players in the immune system. Macrophages can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. nih.govnih.gov The stimulation of THP-1 macrophages with methyl cis-11-eicosenoate led to a notable increase in the secretion of the pro-inflammatory cytokine IL-1β and a decrease in the anti-inflammatory cytokine IL-10. mdpi.com This shift towards a pro-inflammatory profile is a hallmark of M1 macrophage activation. nih.gov

Conversely, studies on gondoic acid (the parent fatty acid) suggest it can alleviate inflammation in Kupffer cells, the resident macrophages of the liver, indicating a potential anti-inflammatory effect in certain contexts. healthmatters.io The complexity of these responses is further highlighted by the dual properties of cytokines like IL-6, which can exhibit both pro- and anti-inflammatory effects depending on the signaling pathway. mdpi.com

Table 1: Effects of Methyl Eicosenoate Isomers and Parent Acid on Macrophage Cytokine Production

| Compound | Cell Line | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | Reference |

|---|---|---|---|---|

| Methyl cis-11-eicosenoate | THP-1 Macrophages | ↑ IL-1β | ↓ IL-10 | mdpi.com |

| cis-11-Eicosenoic Acid (Gondoic Acid) | THP-1 Monocytes | ↑ IL-1β, ↑ IL-6 | ↓ IL-10 | researchgate.net |

| Gondoic Acid | Kupffer Cells | Alleviates inflammation | Not specified | healthmatters.io |

Note: This table summarizes findings on closely related eicosenoate compounds, as direct studies on this compound's specific effects on macrophage cytokine production are limited. ↑ indicates an increase, ↓ indicates a decrease.

Enzymatic Interactions and Substrate Specificity

The metabolic fate and biological activity of this compound are determined by its interactions with various enzymes.

As a fatty acid methyl ester (FAME), this compound is subject to hydrolysis by esterases to release the free fatty acid, icos-13-enoic acid, and methanol (B129727). This conversion is a critical step for its subsequent metabolism and incorporation into complex lipids. Fatty acid esters are generally considered to have low toxicity. scbt.com The free fatty acid can then be acted upon by lipases. For instance, palmitoleic acid (16:1n-7), another omega-7 fatty acid, has been shown to increase lipolysis in white adipocytes by enhancing the activity of major lipases. nih.govnih.gov It is plausible that icos-13-enoic acid could interact with similar lipases, participating in the dynamic processes of lipid storage and mobilization.

Gene Expression and Transcriptomic Responses to Icosenoate Esters

The cellular response to icosaenoate esters, including this compound, is thought to be primarily mediated through the modulation of gene expression. This regulation can occur through various mechanisms, including the activation of nuclear receptors and the subsequent alteration of transcriptional programs.

Transcriptomic Profiling of Cellular Systems Exposed to this compound

It is hypothesized that a transcriptomic analysis of cells, such as human hepatocytes, treated with this compound would reveal significant changes in the expression of genes involved in key metabolic pathways. Based on research into other long-chain monounsaturated fatty acids, a hypothetical dataset of differentially expressed genes might resemble the following:

Hypothetical Data Table: Differentially Expressed Genes in a Cellular Model Exposed to this compound

| Gene Symbol | Gene Name | Fold Change | p-value | Pathway |

|---|---|---|---|---|

| PPARα | Peroxisome proliferator-activated receptor alpha | 2.5 | <0.01 | Lipid Metabolism |

| SREBF1 | Sterol regulatory element-binding transcription factor 1 | -1.8 | <0.05 | Lipid Synthesis |

| ACOX1 | Acyl-CoA oxidase 1 | 3.1 | <0.01 | Fatty Acid Oxidation |

| FASN | Fatty acid synthase | -2.2 | <0.05 | Fatty Acid Synthesis |

| CPT1A | Carnitine palmitoyltransferase 1A | 2.8 | <0.01 | Fatty Acid Oxidation |

Note: This table is a hypothetical representation and is not based on actual experimental data for this compound.

Regulatory Effects on Lipid Metabolism Genes and Pathways

The primary mechanism by which long-chain fatty acids and their esters are thought to regulate lipid metabolism is through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. These ligand-activated transcription factors play a crucial role in sensing lipid levels and modulating the expression of genes involved in fatty acid oxidation and transport.

Conversely, fatty acids can also influence the activity of sterol regulatory element-binding proteins (SREBPs), particularly SREBP-1c, which are key regulators of lipogenesis (fatty acid synthesis). It is generally observed that while saturated fatty acids can activate SREBP-1c, polyunsaturated and to some extent monounsaturated fatty acids can suppress its activity, thereby reducing the synthesis of new fatty acids.

The anticipated effects of this compound on lipid metabolism would likely involve a dual regulatory role:

Upregulation of Fatty Acid Oxidation: By potentially acting as a ligand for PPARα, this compound could induce the expression of genes responsible for the breakdown of fatty acids in mitochondria and peroxisomes.

Downregulation of Fatty Acid Synthesis: It might also contribute to the suppression of SREBP-1c activity, leading to a decrease in the expression of key lipogenic enzymes.

This coordinated regulation would theoretically promote a shift in cellular lipid handling, favoring the utilization of existing fatty acids for energy production over the synthesis and storage of new fats.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Peroxisome proliferator-activated receptor alpha (PPARα) |

| Sterol regulatory element-binding transcription factor 1 (SREBP-1c) |

| Acyl-CoA oxidase 1 (ACOX1) |

| Fatty acid synthase (FASN) |

| Carnitine palmitoyltransferase 1A (CPT1A) |

Advanced Analytical Methodologies for Methyl Icos 13 Enoate Research

Chromatographic Techniques

Chromatography is fundamental to the analysis of fatty acid methyl esters (FAMEs) like Methyl Icos-13-enoate. It allows for the separation of individual components from a mixture, which is a critical step for both identification and purification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS/MS) for Identification and Quantification

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds such as FAMEs. The separation is typically performed on a capillary column, often with a polar stationary phase like a modified polyethylene (B3416737) glycol (e.g., DB-FFAP), which effectively resolves FAMEs based on their boiling points and polarity. researchgate.net For quantification, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity and wide linear range for organic compounds. nih.gov The response of the FID is proportional to the mass of carbon, allowing for accurate quantification when appropriate calibration standards and response factors are used.

When coupled with Mass Spectrometry (MS), GC becomes an indispensable tool for identification. nist.gov As separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared against spectral libraries for confident identification. nist.govresearchgate.net For complex samples, tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity by reducing chemical noise and matrix interference, making it particularly useful for trace-level analysis. apt-int.comgcms.cz

Table 1: Typical GC-MS Parameters for FAME Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-FFAP or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) | Separation of FAMEs based on polarity and boiling point. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. researchgate.net |

| Oven Program | Temperature gradient (e.g., 150 °C ramped to 245 °C) | Optimizes separation of FAMEs with different chain lengths and degrees of unsaturation. researchgate.net |

| Detector | MS (or FID for quantification) | Identification via mass spectrum; Quantification via flame ionization. nih.govresearchgate.net |

| Ionization Mode | Electron Impact (EI, 70 eV) | Creates reproducible fragmentation patterns for library matching. nist.gov |

High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the preparative isolation and purification of this compound, especially when milligram quantities of the pure compound are needed for structural elucidation or biological assays. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. nih.gov

In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Separation occurs based on the hydrophobicity of the analytes; more nonpolar compounds are retained longer on the column. nih.gov A gradient elution, often using solvents like acetonitrile, methanol (B129727), and water, is employed to effectively separate FAMEs based on both chain length and degree of unsaturation. researchgate.netresearchgate.net This method is advantageous because it can separate FAMEs that might co-elute in GC, such as those with the same number of carbons but different numbers of double bonds. nih.gov The purified fractions can be collected for subsequent analysis, including NMR spectroscopy, which requires larger amounts of pure substance. researchgate.net

Advanced Detection Methods for Fatty Acid Methyl Esters

While FID is a robust detector for GC, and UV detection can be used for HPLC if the FAMEs are derivatized, more advanced detectors provide greater sensitivity and specificity.

Tandem Mass Spectrometry (MS/MS): As mentioned, MS/MS is a powerful detector for both GC and LC. apt-int.com It allows for selected reaction monitoring (SRM), where a specific parent ion is selected and fragmented, and only a specific daughter ion is monitored. This technique drastically reduces background noise and is invaluable for quantifying low-abundance FAMEs in complex biological extracts. gcms.cz

Evaporative Light-Scattering Detection (ELSD): For HPLC, ELSD is a useful alternative to UV detection, as FAMEs like this compound lack a strong UV chromophore. nih.govresearchgate.net ELSD works by nebulizing the column eluent, evaporating the mobile phase, and then measuring the light scattered by the remaining non-volatile analyte particles. Its response is generally proportional to the mass of the analyte, making it suitable for quantification of purified fractions. nih.gov

Gas Chromatography-Combustion-Mass Spectrometry (GC-C-MS): This technique provides a method for the absolute quantification of organic compounds without requiring individual standards for each compound. It has been shown to compare favorably with GC-FID for the analysis of FAMEs, offering a viable alternative for accurate quantification. nih.gov

Spectroscopic Characterization

Once this compound is isolated, spectroscopic techniques are used to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. core.ac.ukresearchgate.net Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

For this compound, the ¹H NMR spectrum would show characteristic signals for the olefinic protons of the C=C double bond, the methyl ester group, and the various methylene (B1212753) groups along the aliphatic chain. core.ac.uk The ¹³C NMR spectrum complements this by showing distinct signals for the carbonyl carbon of the ester, the two sp²-hybridized carbons of the double bond, and the different sp³-hybridized carbons of the long alkyl chain. encyclopedia.pub Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons to definitively confirm the position of the double bond at the 13th carbon. core.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Ester Methyl | -O-CH ₃ | ~3.67 (singlet) | ~51.4 |

| Ester Carbonyl | -C =O | - | ~174.3 |

| Olefinic | -CH =CH - | ~5.35 (multiplet) | ~130.0 |

| Allylic | =CH-CH ₂- | ~2.01 (multiplet) | ~27.2 |

| Methylene α to C=O | -CH ₂-C=O | ~2.30 (triplet) | ~34.1 |

| Aliphatic Chain | -(CH ₂)n- | ~1.25-1.35 (multiplet) | ~25.0 - 29.7 |

| Terminal Methyl | -CH ₃ | ~0.88 (triplet) | ~14.1 |

Note: Predicted values are based on typical shifts for long-chain monounsaturated FAMEs.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. studymind.co.uk The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its key bonds. compoundchem.com

The most prominent feature would be a strong, sharp absorption band for the carbonyl (C=O) stretch of the ester group. bellevuecollege.edu Additionally, a medium-intensity band would appear for the alkene (C=C) stretch. The spectrum would also be populated by various C-H stretching and bending vibrations from the long aliphatic chain and C-O stretching vibrations from the ester functionality. wisc.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O stretch | 1750 - 1735 | Strong, Sharp |

| Alkene | C=C stretch | 1660 - 1640 | Medium (cis isomer) |

| Alkane | C-H stretch | 3000 - 2850 | Strong |

| Ester | C-O stretch | 1250 - 1150 | Strong |

| Alkene | =C-H bend | 730 - 665 | Medium-Strong (cis isomer) |

Isotope Labeling and Tracing Techniques

Isotope labeling is a powerful methodology used to trace the metabolic fate of molecules within a biological system. By introducing compounds containing isotopes, which are atoms of an element with a different number of neutrons, researchers can follow the transformation of a specific precursor into various metabolic products. This approach is fundamental for elucidating metabolic pathways and quantifying the flow, or flux, of metabolites through these pathways. medchemexpress.commdpi.com

Metabolic Flux Analysis (MFA) utilizes stable (non-radioactive) isotope-labeled compounds to investigate intracellular metabolic pathways. medchemexpress.com This technique commonly employs tracers labeled with isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). medchemexpress.com In the context of lipid research, a ¹³C-labeled substrate, such as ¹³C-glucose or a ¹³C-fatty acid, is introduced to cells or an organism. nih.gov

The labeled substrate is taken up by the cells and enters central carbon metabolism. As it is processed through various biochemical reactions, the ¹³C atoms are incorporated into downstream metabolites, including intermediates of fatty acid synthesis and ultimately into fatty acids like icosenoic acid. By measuring the mass isotopomer distribution (the pattern of ¹³C enrichment) in these target molecules using mass spectrometry or NMR, researchers can deduce the relative contributions of different pathways to their synthesis. nih.govresearchgate.net This provides a quantitative understanding of the metabolic network's activity and how it contributes to the production of specific lipids. mdpi.com

| Step | Description |

|---|---|

| 1. Tracer Selection | Choose a stable isotope-labeled substrate (e.g., U-¹³C-glucose) relevant to the pathway of interest. nih.gov |

| 2. Incubation | Introduce the labeled tracer to the biological system (e.g., cell culture) and allow metabolism to reach an isotopic steady state. nih.gov |

| 3. Metabolite Extraction | Harvest the cells and perform a rapid extraction of intracellular metabolites to quench enzymatic activity. |

| 4. Analytical Measurement | Analyze the extracted metabolites using GC-MS or LC-MS/MS to determine the mass isotopomer distributions. nih.gov |

| 5. Flux Calculation | Use computational models to calculate the intracellular metabolic fluxes that best explain the observed labeling patterns. researchgate.net |

Radioisotope tracing is a classic and highly sensitive technique for elucidating biosynthetic pathways. This method involves using precursors labeled with radioactive isotopes, such as Carbon-14 (¹⁴C) or Tritium (³H). When studying the biosynthesis of a natural product like this compound, a potential precursor labeled with a radioisotope is administered to the organism or cellular system under investigation. researchgate.net

After an appropriate incubation period, the organism's lipids are extracted, and this compound is isolated. The presence and quantity of radioactivity in the isolated compound are then measured. If the compound is radioactive, it confirms that the labeled precursor is indeed part of its biosynthetic pathway. By using different labeled precursors and analyzing the distribution of the radiolabel within the final molecule, researchers can piece together the sequence of biochemical reactions that lead to its formation. researchgate.net

Quantitative Analytical Performance and Validation

For any analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. researchgate.net Method validation establishes, through documented evidence, that the procedure has a suitable level of performance in terms of linearity, accuracy, precision, and sensitivity. nih.govgavinpublishers.com This is crucial for ensuring that the data generated in the quantitative analysis of icosenoates are accurate and reproducible.

The sensitivity of an analytical method is characterized by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.

For the analysis of eicosanoids and related fatty acid esters using sensitive techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS), these limits are typically very low. While specific data for this compound is not detailed in the provided context, studies on similar eicosanoid compounds demonstrate typical detection limits in the low picogram range. scispace.com

| Parameter | Typical Value | Definition |

|---|---|---|

| Limit of Detection (LOD) | 1 - 50 pg (on-column) | Signal is significant if the area is ≥ 3 times the noise at the three-standard-deviation level. scispace.com |

| Limit of Quantitation (LOQ) | Slightly higher than LOD | The lowest concentration that can be measured with acceptable precision and accuracy. |

To ensure the reliability of quantitative data, an analytical method must be evaluated for its linearity, accuracy, and precision. nih.gov

Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specific range. It is assessed by analyzing a series of standards at different concentrations and plotting the response versus concentration. A linear regression should yield a correlation coefficient (r²) of ≥ 0.999 for the method to be considered linear. nih.govpharmavalidation.in

Accuracy refers to the closeness of the measured value to the true or accepted value. It is often determined by a recovery study, where a known amount of the analyte is added to a sample (spiked) and then analyzed. The result is expressed as a percentage of the known amount that was recovered. For many applications, recovery values between 98% and 102% are considered acceptable. gavinpublishers.com

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samples. It is typically expressed as the relative standard deviation (%RSD) of the results. For assays, a %RSD of ≤ 2.0% is often required. pharmavalidation.in

Computational and Theoretical Investigations of Methyl Icos 13 Enoate

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule such as Methyl icos-13-enoate, which possesses a long aliphatic chain with a significant number of rotatable bonds, these methods are crucial for exploring its vast conformational space. nih.gov

Ligand-Protein Interaction Predictions and Binding Affinity Calculations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery and for understanding the biological roles of specific compounds. While specific docking studies targeting this compound are not extensively documented in publicly available literature, the methodology can be applied to predict its potential interactions with various protein targets.

The process involves generating a 3D structure of this compound and docking it into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), which helps in ranking potential interactions. Given that structurally similar fatty acids and their esters are known to interact with various enzymes and receptors, potential protein targets for this compound could include fatty acid binding proteins (FABPs), cyclooxygenases (COX), and various nuclear receptors. Studies on related unsaturated fatty acids have shown they can associate with proteins like Tau, suggesting a potential area for investigation. nih.gov

Table 1: Potential Protein Targets for Molecular Docking Studies with this compound

| Protein Target Family | Specific Example | Rationale for Interaction |

|---|---|---|

| Fatty Acid Binding Proteins (FABPs) | Liver FABP (L-FABP) | Responsible for the transport and metabolism of long-chain fatty acids. |

| Peroxisome Proliferator-Activated Receptors (PPARs) | PPAR-α, PPAR-γ | Nuclear receptors activated by fatty acids and their derivatives, regulating lipid metabolism and inflammation. |

| Cyclooxygenases (COX) | COX-1, COX-2 | Enzymes involved in the synthesis of prostaglandins (B1171923) from fatty acid precursors. |

| Lipoxygenases (LOX) | 5-LOX, 15-LOX | Enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. |

Conformational Analysis of Unsaturated Fatty Acid Methyl Esters

The biological function and physical properties of unsaturated fatty acid methyl esters (FAMEs) are intrinsically linked to their three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations a molecule can adopt. This compound is a highly flexible molecule due to the 18 rotatable single bonds in its acyl chain. nih.gov

Table 2: Key Conformational Descriptors for Unsaturated FAMEs

| Descriptor | Description | Relevance to this compound |

|---|---|---|

| Dihedral Angles | The angle between four consecutive atoms. | Defines the "twist" around the C-C single bonds, determining the overall chain shape. |

| End-to-End Distance | The distance between the first and last carbon atoms of the acyl chain. | Provides a measure of the molecule's compactness or extension. |

| Radius of Gyration | The root-mean-square distance of the atoms from their common center of mass. | Characterizes the overall size and shape of the molecule. |

| Double Bond Geometry | The configuration of the substituents around the C=C bond. | The (Z) or cis configuration at C13-C14 creates a permanent bend in the chain. nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model molecules. These methods provide detailed information about the electronic properties of a molecule, which govern its structure, stability, and reactivity.

Electronic Structure, Bonding Nature, and Reactivity Studies

Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure of this compound. Such calculations can determine the distribution of electron density, revealing the locations of electron-rich and electron-deficient sites. The ester group and the carbon-carbon double bond are the primary sites of chemical reactivity.

Calculations can yield molecular orbital information, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the π-electrons of the double bond would likely contribute significantly to the HOMO, making it susceptible to electrophilic attack, while the carbonyl carbon of the ester group would be an electrophilic site. Studies on other unsaturated systems have used these methods to predict reactivity and reaction mechanisms, such as in Diels-Alder reactions. dtu.dk

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations are capable of predicting spectroscopic data with a high degree of accuracy. This is valuable for confirming the structure of a synthesized or isolated compound by comparing theoretical spectra with experimental results.

NMR Chemical Shifts: Theoretical calculations can predict the ¹³C and ¹H NMR chemical shifts. For this compound, distinct signals would be predicted for the methyl ester carbons, the olefinic carbons of the double bond, and the numerous methylene (B1212753) carbons along the aliphatic chain. docbrown.infolibretexts.org The chemical shifts are influenced by the local electronic environment of each nucleus. docbrown.info

IR Frequencies: Infrared spectroscopy detects molecular vibrations. Calculations can predict the frequencies and intensities of vibrational modes. For this molecule, strong characteristic absorption bands would be predicted for the C=O stretching of the ester group (typically ~1740 cm⁻¹) and the =C-H stretching of the cis-double bond (typically ~3010 cm⁻¹). nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Atom(s) | Chemical Environment | Predicted Chemical Shift (δ, ppm) Range |

|---|---|---|

| C=O | Ester Carbonyl | 170 - 175 |

| -OCH₃ | Ester Methoxyl | 50 - 55 |

| C13 & C14 | Alkene (C=C) | 128 - 132 |

| C2 to C12, C15 to C19 | Alkane (-CH₂-) | 22 - 35 |

| C20 | Terminal Methyl (-CH₃) | 13 - 15 |

Note: These are generalized predictions based on typical chemical shift ranges for the respective functional groups. libretexts.orgwisc.edu

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. For a highly flexible molecule like this compound, MD simulations are essential for exploring its dynamic behavior and conformational landscape in a simulated environment (e.g., in a solvent or as part of a lipid aggregate).

An MD simulation would begin with an initial conformation of the molecule. By solving Newton's equations of motion for the system, the simulation tracks the trajectory of each atom over a period, typically from nanoseconds to microseconds. This provides a dynamic picture of the molecule's flexibility, showing how it folds, rotates, and interacts with its surroundings. Such simulations could be used to study how this compound integrates into a cell membrane, its diffusion properties, or the time-dependent nature of its interaction with a protein receptor, providing insights beyond the static picture offered by molecular docking.

Behavior of this compound in Lipid Bilayers and Biological Membranes

The behavior of this compound when incorporated into a lipid bilayer is governed by its amphipathic nature, albeit weakly so, with a long hydrophobic acyl chain and a polar ester headgroup.

Molecular Dynamics Simulation Insights:

Molecular dynamics simulations of lipid bilayers containing various fatty acid esters reveal several key principles that can be applied to this compound. These simulations model the interactions between the lipid molecules and the inserted ester, providing insights into the effects on membrane properties.

Orientation and Position: It is anticipated that this compound would orient itself with its long C20 acyl chain aligned with the fatty acid tails of the phospholipid molecules within the hydrophobic core of the membrane. The methyl ester group, being more polar, would likely reside in the interfacial region of the bilayer, near the glycerol (B35011) backbone and phosphate (B84403) groups of the surrounding lipids.

Impact on Membrane Fluidity and Order: The introduction of a long-chain unsaturated ester like this compound can influence the physical state of the membrane. The cis double bond at the 13th position introduces a kink in the acyl chain. This kink would likely disrupt the tight packing of the saturated acyl chains of neighboring lipids, thereby increasing the fluidity of the membrane in its immediate vicinity. This is a common effect observed with unsaturated fatty acids and their derivatives. Studies on similar molecules suggest that this disruption can lead to a localized decrease in the acyl chain order parameters.

A hypothetical representation of the potential effects of this compound on key lipid bilayer properties, based on general findings for similar FAMEs, is presented in Table 1.

Table 1: Predicted Effects of this compound on Lipid Bilayer Properties

| Property | Predicted Effect | Rationale |

|---|---|---|

| Membrane Fluidity | Increase | The cis double bond introduces a kink, disrupting lipid packing. |

| Acyl Chain Order | Decrease | The kink in the chain reduces the ability of neighboring chains to align. |

| Bilayer Thickness | Minor Decrease | Increased disorder can lead to a slight compaction of the bilayer. |

| Lateral Diffusion | Increase | Increased fluidity allows for faster movement of lipids within the leaflet. |

It is important to note that these are extrapolated predictions. The precise effects would depend on the specific lipid composition of the membrane and the concentration of this compound.

Interactions with Solvents, Enzymes, and Other Macromolecules

The chemical structure of this compound dictates its interactions with its molecular environment, including solvents and various macromolecules.

Solvent Interactions:

The solubility of this compound is a critical factor in its biological transport and distribution.

Aqueous Solvents: Due to its long, nonpolar acyl chain, this compound is expected to have very low solubility in water. In an aqueous environment, it would tend to aggregate to minimize the exposure of its hydrophobic tail to water molecules, for instance, by partitioning into lipid membranes or binding to hydrophobic pockets in proteins.

Organic Solvents: It would be readily soluble in nonpolar organic solvents such as hexane (B92381) and chloroform, and also in more polar organic solvents like ethanol (B145695) and methanol (B129727), due to the presence of the methyl ester group.

Enzymatic Interactions:

Fatty acid methyl esters are subject to enzymatic modification. It is plausible that this compound could be a substrate for various lipases and esterases. These enzymes would catalyze the hydrolysis of the ester bond, releasing icos-13-enoic acid and methanol. The specificity and rate of such a reaction would depend on the particular enzyme. Computational docking studies could be employed to predict the binding affinity of this compound to the active sites of different lipases.

Interactions with Other Macromolecules:

Beyond enzymes, this compound could interact with other proteins, such as fatty acid binding proteins (FABPs), which are responsible for the intracellular transport of fatty acids and other lipophilic molecules. The long acyl chain would likely be the primary determinant for binding within the hydrophobic cavity of these proteins.

Cheminformatics and Data Mining for Eicosenoate Research

Cheminformatics provides a suite of computational tools to analyze and predict the properties of chemical compounds based on their structure.

Database Analysis and Relationship to Other Lipid Classes

Publicly available chemical and biological databases are invaluable resources for contextualizing the properties of this compound.

Lipidomics Databases:

Databases such as LIPID MAPS and PubChem contain information on a vast number of lipids. While specific experimental data on this compound may be sparse, these databases classify it as a fatty acid methyl ester, a subclass of fatty acyls. By analyzing the data available for other C20:1 fatty acid esters, trends in physical properties, spectral data, and reported biological sources can be identified. For example, analysis of these databases reveals that isomers of methyl eicosenoate are found in various natural sources, including certain plants and marine organisms.

Relationship to Other Lipids:

This compound is structurally related to several important lipid classes:

Icos-13-enoic Acid: It is the methyl ester derivative of icos-13-enoic acid. Esterification significantly reduces the polarity of the carboxylic acid headgroup, which in turn alters its behavior in membranes and its interaction with proteins.

Other Eicosenoic Acid Isomers: It is an isomer of other eicosenoic acids with the double bond at different positions. The position of the double bond can influence the three-dimensional shape of the molecule and its biological activity.

Wax Esters: As a fatty acid ester, it shares structural similarities with wax esters, which consist of a fatty acid esterified to a fatty alcohol.

Predictive Models for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) and other predictive modeling techniques can be used to forecast the biological activities of this compound. These models are built by finding statistically significant correlations between the structural or physicochemical properties of a series of compounds and their measured biological effects.

Predictive Modeling Approaches:

QSAR Models: A QSAR model for the biological activity of fatty acid esters could be developed by compiling a dataset of FAMEs with known activities (e.g., antimicrobial, anti-inflammatory). Descriptors for these molecules, such as lipophilicity (logP), molecular weight, and topological indices, would be calculated. A mathematical model could then be generated to predict the activity of new compounds like this compound.

Molecular Docking: As mentioned earlier, molecular docking simulations can predict the binding affinity and orientation of this compound within the active site of a target protein. This can be used to screen for potential protein interactions and to hypothesize about its mechanism of action.

A hypothetical QSAR-based prediction for the biological activity of this compound is presented in Table 2, based on general trends for long-chain FAMEs.

Table 2: Hypothetical Predictive Model for Biological Interactions of this compound

| Predicted Biological Activity | Key Molecular Descriptors | Rationale for Prediction |

|---|---|---|

| Antimicrobial Activity | High Lipophilicity (logP), Acyl Chain Length | Many long-chain fatty acid esters exhibit antimicrobial properties by disrupting bacterial cell membranes. |

| Anti-inflammatory Potential | Presence of cis Double Bond, Chain Length | Some unsaturated fatty acids and their esters can modulate inflammatory pathways. |

| Interaction with FABPs | High Hydrophobicity, Flexible Chain | The long, flexible acyl chain is well-suited to fit within the binding cavities of fatty acid binding proteins. |

These predictions are theoretical and would require experimental validation. However, they demonstrate the power of cheminformatics to guide future research by prioritizing compounds for biological screening.

Emerging Research Directions and Future Perspectives for Methyl Icos 13 Enoate

The scientific community's interest in long-chain monounsaturated fatty acids and their esters, including Methyl Icos-13-enoate, is growing. This is driven by their potential roles in cellular signaling, membrane structure, and as precursors for valuable oleochemicals. The following sections outline key emerging research areas that are poised to deepen our understanding and expand the applications of this particular molecule.

Q & A

Q. What are the established synthetic pathways for Methyl Icos-13-enoate, and how can researchers optimize reaction yields?

- Methodological Answer : this compound is typically synthesized via esterification of erucic acid (cis-13-docosenoic acid) with methanol under acid catalysis. Key steps include:

Starting Material Selection : Use high-purity erucic acid (≥98%) to minimize side reactions .

Reaction Conditions : Optimize temperature (60–80°C), stoichiometric ratios (1:5 molar ratio of acid to methanol), and catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) .

Purification : Employ fractional distillation or column chromatography to isolate the ester. Monitor purity via gas chromatography (GC) with flame ionization detection .

- Critical Considerations : Trace water in reactants can hydrolyze the ester; use molecular sieves or anhydrous conditions to suppress reversibility.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 0.88–2.30 ppm for aliphatic protons; δ 5.34 ppm for cis-alkene protons) and ¹³C NMR (δ 14.1–34.2 ppm for methylene carbons; δ 130.5 ppm for double-bond carbons) confirm structure and stereochemistry .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) shows molecular ion [M]⁺ at m/z 352.6, with fragmentation patterns indicating the ester group and alkene position .

- Gas Chromatography (GC) : Use polar columns (e.g., DB-WAX) to resolve isomers; retention indices can distinguish cis/trans configurations .

Q. How can researchers validate the purity of this compound for reproducibility in biological assays?

- Methodological Answer :

- Quantitative Analysis : Combine GC with internal standards (e.g., methyl heneicosanoate) to quantify purity. Ensure ≤1% residual fatty acid via titration .

- Impurity Profiling : Liquid chromatography-mass spectrometry (LC-MS) detects oxidation products (e.g., hydroperoxides) under accelerated stability testing (40°C/75% RH for 30 days) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a systematic review with meta-analysis:

Literature Screening : Use databases (Scopus, Web of Science) with keywords "this compound" AND ("bioactivity" OR "toxicity") .

Data Extraction : Standardize metrics (e.g., IC₅₀, LD₅₀) and exclude studies with incomplete methodology .

Statistical Models : Apply random-effects models to account for heterogeneity. Use funnel plots to assess publication bias .

- Example Conflict Resolution : If cytotoxicity varies by cell line, subgroup analyses can identify tissue-specific sensitivities .

Q. What experimental design strategies mitigate challenges in studying this compound’s stereochemical stability under varying conditions?

- Methodological Answer :

- Controlled Degradation Studies : Expose the compound to UV light, heat (60–100°C), and protic solvents. Monitor cis-trans isomerization via circular dichroism (CD) spectroscopy .

- Kinetic Modeling : Use Arrhenius plots to predict degradation rates. For example, activation energy (Eₐ) calculations reveal susceptibility to thermal isomerization .

- Validation : Compare experimental half-lives with computational predictions (e.g., density functional theory (DFT) simulations of transition states) .

Q. How can computational tools enhance the prediction of this compound’s physicochemical properties?

- Methodological Answer :

- In Silico Models :

LogP Prediction : Use ChemAxon or ACD/Labs to estimate partition coefficients .

Solubility : Apply COSMO-RS theory to predict solubility in lipid matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.